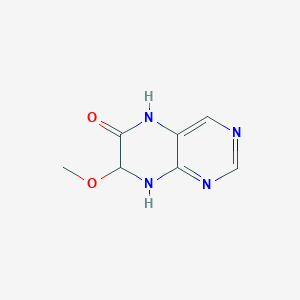
Phenyl 2-amino-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2-amino-2-oxoacetate is an organic compound that has garnered significant interest in various fields of scientific research. This compound is known for its versatile applications in organic synthesis, biochemistry, and pharmacology. It is a derivative of phenylglyoxylic acid and is often used as a starting material for the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl 2-amino-2-oxoacetate can be synthesized through several methods. One common method involves the Claisen condensation reaction between phenyl 2-oxoacetate and benzaldehyde. This reaction is catalyzed by a base such as sodium ethoxide or sodium hydroxide. Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of alcoholic solvents at reflux conditions to achieve high purity and yield. The process is designed to be environmentally friendly and suitable for commercial scale production .
Chemical Reactions Analysis
Types of Reactions: Phenyl 2-amino-2-oxoacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in free radical bromination, nucleophilic substitution, and oxidation reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide and sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylglyoxylic acid, while reduction can produce phenyl 2-amino-2-hydroxyacetate.
Scientific Research Applications
Phenyl 2-amino-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including phenylpyruvic acid, which is an important intermediate in the biosynthesis of phenylalanine and tyrosine.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein function disruption.
Industry: this compound is used in the production of various industrial chemicals and intermediates.
Mechanism of Action
Phenyl 2-amino-2-oxoacetate acts as an acylating agent in many biochemical reactions. It can react with amino acids, peptides, and proteins to form covalent adducts, leading to the inhibition of enzymes and disruption of protein function. The compound can also undergo hydrolysis to form phenylglyoxylic acid, which can be further metabolized to form various metabolites. The molecular targets and pathways involved include aminotransferases, dehydrogenases, and acetylcholinesterase.
Comparison with Similar Compounds
Phenyl 2-amino-2-oxoacetate can be compared with other similar compounds such as phenylglyoxylic acid, phenylpyruvic acid, and ethyl phenylglyoxylate. These compounds share similar chemical structures and properties but differ in their specific applications and reactivity:
Phenylglyoxylic Acid: Used in organic synthesis and as an intermediate in the biosynthesis of amino acids.
Phenylpyruvic Acid: An important intermediate in the biosynthesis of phenylalanine and tyrosine.
Ethyl Phenylglyoxylate: Used in organic synthesis and as a precursor for various pharmaceuticals.
This compound stands out due to its unique combination of chemical reactivity and versatility in scientific research applications.
Properties
Molecular Formula |
C8H7NO3 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
phenyl 2-amino-2-oxoacetate |
InChI |
InChI=1S/C8H7NO3/c9-7(10)8(11)12-6-4-2-1-3-5-6/h1-5H,(H2,9,10) |
InChI Key |
HOHZCBBFEGPCFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


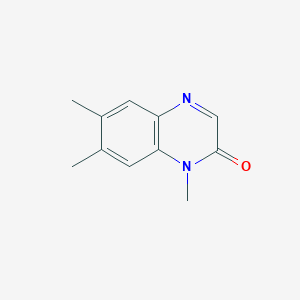

![1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B13791422.png)
![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde](/img/structure/B13791430.png)
![(2S)-2-[(1R,3aR,4E,7aS)-4-[[(1R,4S,6R)-4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B13791435.png)
![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanenitrile](/img/structure/B13791440.png)

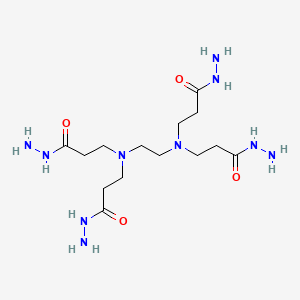
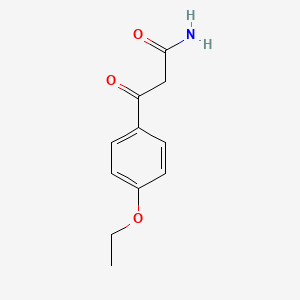

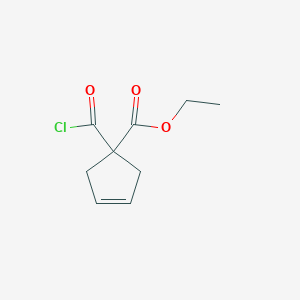
![1-Methyl-3-[(1-phenylethyl)phenyl]indan](/img/structure/B13791502.png)

